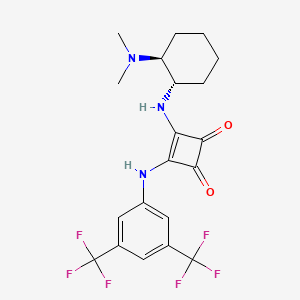

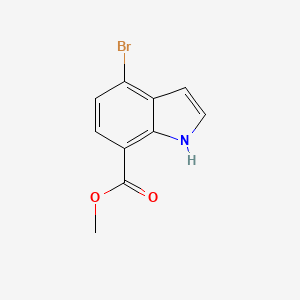

Methyl 4-bromo-1H-indole-7-carboxylate

货号 B580968

CAS 编号:

1224724-39-3

分子量: 254.083

InChI 键: JTBLJEGYYYHKGQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

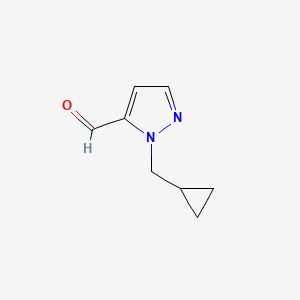

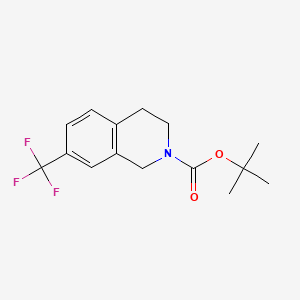

Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular weight of 254.08 . It is used in the field of chemical synthesis .

Synthesis Analysis

The synthesis of indole derivatives, such as Methyl 4-bromo-1H-indole-7-carboxylate, has been a topic of interest in recent years due to their significant role in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-bromo-1H-indole-7-carboxylate . The InChI code is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-bromo-1H-indole-7-carboxylate include a molecular weight of 254.08 .科学研究应用

Antiviral Activity

- Field : Virology

- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate, have been reported as antiviral agents .

- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

Anti-inflammatory Activity

- Field : Pharmacology

- Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .

- Results : Two compounds, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one, were found to demonstrate significant activity .

Anticancer Activity

- Field : Oncology

- Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

Antihypertensive Activity

- Field : Pharmacology

- Application : Indole alkaloids such as Reserpine and Ajmalicine have been used in the treatment of high blood pressure .

- Results : Reserpine and Ajmalicine have shown effectiveness in reducing high blood pressure .

Anticancer Activity

- Field : Oncology

- Application : Vinblastine, an indole alkaloid, is used for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Results : Vinblastine has shown effectiveness in treating various types of cancer .

Antiviral Activity

- Field : Virology

- Application : Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .

- Results : Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .

Antimicrobial Activity

- Field : Microbiology

- Application : Indole derivatives have been found to possess antimicrobial properties .

- Results : Various indole derivatives have shown effectiveness against different types of microbes .

Antitubercular Activity

- Field : Pharmacology

- Application : Indole derivatives have been reported to possess antitubercular activities .

- Results : Various indole derivatives have shown effectiveness against Mycobacterium tuberculosis .

Antidiabetic Activity

- Field : Endocrinology

- Application : Indole derivatives have been reported to possess antidiabetic activities .

- Results : Various indole derivatives have shown effectiveness in controlling blood glucose levels .

Antimalarial Activity

- Field : Parasitology

- Application : Indole derivatives have been reported to possess antimalarial activities .

- Results : Various indole derivatives have shown effectiveness against Plasmodium species, the parasites that cause malaria .

Anticholinesterase Activity

属性

IUPAC Name |

methyl 4-bromo-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBLJEGYYYHKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729086 |

Source

|

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-1H-indole-7-carboxylate | |

CAS RN |

1224724-39-3 |

Source

|

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

L Gao - 2022 - search.proquest.com

… Compound 43 was synthesized from commercially available methyl 4-bromo-1Hindole-7-carboxylate 41 via reduction and oxidation subsequently to transfer ester to aldehyde (Scheme …

Number of citations: 2

search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)